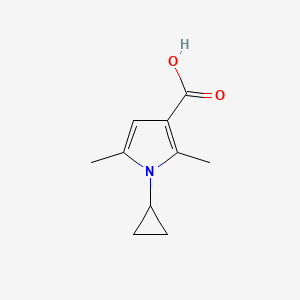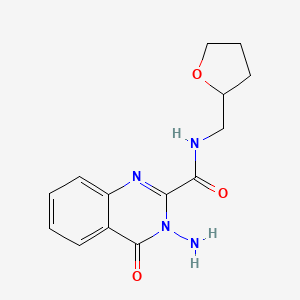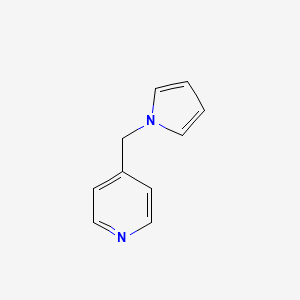
1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential pharmacological properties. The related compounds have been explored for their spectroscopic characteristics, synthetic pathways, and receptor binding affinities, which suggests that the compound may also have interesting and valuable properties for further research and potential therapeutic applications .
Synthesis Analysis
The synthesis of related piperidine compounds has been reported with efficient methods. For instance, an oxidation process to generate a piperidin-2-one derivative from a phenyl-piperidinyl ethanol precursor has been described with a high yield of 96% . This suggests that similar methods could potentially be applied to synthesize "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" with modifications to accommodate the bromophenoxy functional group.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy have been employed to characterize the molecular and vibrational structure of related compounds . The use of computational methods like B3LYP and M06-2X with a 6-311G(d,p) basis set for geometry optimization has been reported, which could be relevant for analyzing the molecular structure of "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied through the synthesis of various derivatives and evaluation of their receptor binding affinities. For example, halogenated 4-(phenoxymethyl)piperidines have been synthesized and assessed for their potential as σ receptor ligands . The introduction of different substituents on the piperidine ring and phenoxy moiety has been shown to affect the binding affinities, indicating that "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" could also be modified to tune its chemical reactivity and binding properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from spectroscopic data and computational analyses. The NBO analysis has been used to understand the stability of the molecule arising from hyperconjugative interactions and charge delocalization . Additionally, the molecular electrostatic potential (MEP) surface map provides insights into the chemical reactivity of the molecule . These techniques could be applied to "1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol" to predict its physical and chemical properties.
Applications De Recherche Scientifique
-
Synthesis of Chalcone Derivatives
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of chalcone derivatives .
- Method : The first step is the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .
- Results : The structure of the prepared compound was established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .
-
Development of Radiopharmaceuticals
- Field : Medical Science
- Application : The compound is used in the development of radiopharmaceuticals for imaging of brain norepinephrine transporter (NET) .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of Dihydropyrimidine Derivatives
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of dihydropyrimidine (DHPM) derivatives .
- Method : The first step is the formation of a chalcone derivative using Claisen–Schmidt condensation, which is followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .
- Results : The structure of the prepared compound was established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .
-
Development of Radiopharmaceuticals
- Field : Medical Science
- Application : The compound is used in the development of radiopharmaceuticals for imaging of brain norepinephrine transporter (NET) .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of 5,7-Diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of 5,7-diphenyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives .
- Method : The first step is the formation of a chalcone derivative using Claisen–Schmidt condensation, which is followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .
- Results : The structure of the prepared compound was established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .
-
Development of Radiopharmaceuticals
- Field : Medical Science
- Application : The compound is used in the development of radiopharmaceuticals for imaging of brain norepinephrine transporter (NET) .
- Method : The specific method of application or experimental procedures was not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Propriétés
IUPAC Name |
1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c15-13-6-2-3-7-14(13)18-11-12(17)10-16-8-4-1-5-9-16/h2-3,6-7,12,17H,1,4-5,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBCAIPPVSRHBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387795 |
Source


|
| Record name | 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol | |
CAS RN |
100794-31-8 |
Source


|
| Record name | 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

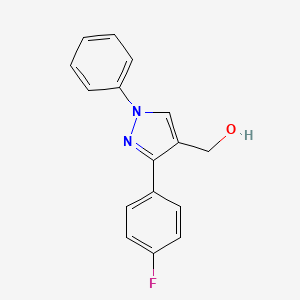
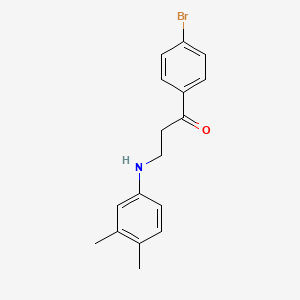

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)
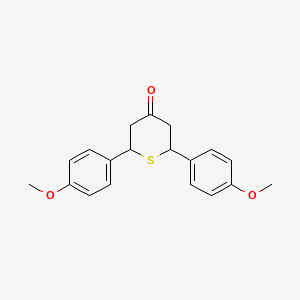
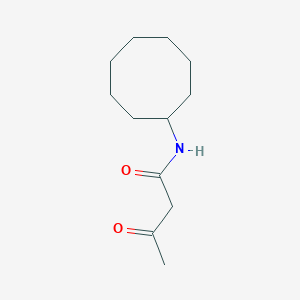
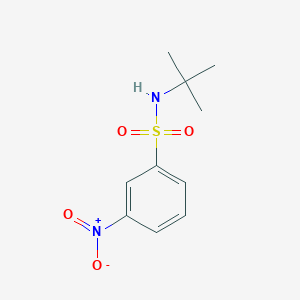

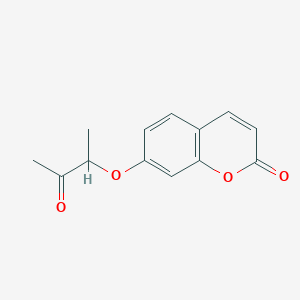
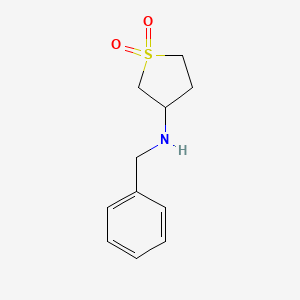
![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)
